5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-
Description
The compound 5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]- (CAS: 675133-63-8) is a hydrochloride salt with the molecular formula C20H20N4O2·xClH . Its structure comprises a 5-isoquinolinamine core substituted at the 3-position with a pyrrolidinyl group, which is further functionalized with a 2-nitrophenylmethyl moiety.
Properties
CAS No. |
675133-06-9 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-[(2-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)20-7-2-1-4-16(20)13-23-11-9-17(14-23)22-19-6-3-5-15-12-21-10-8-18(15)19/h1-8,10,12,17,22H,9,11,13-14H2 |
InChI Key |
YSOITSFXGVFBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Buchwald–Hartwig arylamination and nucleophilic aromatic substitution . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- The nitro group in the target compound (675133-63-8) is strongly electron-withdrawing, which polarizes the aromatic ring and may stabilize the molecule against oxidative degradation.
- In contrast, the 4-aminophenylmethyl analog () features an electron-donating amino group, which could increase basicity and improve solubility in acidic environments. This substitution might also enhance interactions with biological targets through hydrogen bonding .
Halogen Substitutions
- The 2,6-difluorophenylmethyl analog (675133-56-9) incorporates fluorine atoms, which are known to improve metabolic stability by resisting cytochrome P450-mediated oxidation. Fluorine’s electronegativity also enhances membrane permeability, a critical factor in drug bioavailability .
Heterocyclic Modifications
- The methoxyphenyl-pyrazolyl analog (RO9) replaces the pyrrolidine moiety with a pyrazole ring and adds a methoxy group. Pyrazole’s planar structure and methoxy’s hydrogen-bonding capacity could alter binding affinities in enzymatic or receptor-based systems .
- The chloronitropyridinyl analog (Compound 1) employs a nitropyridine scaffold, which may enhance π-π stacking interactions in protein binding pockets compared to the isoquinoline core .
Biological Activity
5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]- (CAS No. 675133-07-0) is an aromatic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-isoquinolin-5-amine |
| InChI Key | NRZLHOPHZOTRCX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates, which may interact with biological macromolecules. The isoquinoline moiety is known to bind to specific receptors, modulating their activity and potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to neurotransmitter receptors, influencing signaling pathways.
- Antioxidant Activity: The structure allows for potential scavenging of free radicals.
Biological Activity
Research indicates that 5-Isoquinolinamine derivatives exhibit various biological activities:
- Antitumor Activity: Studies have shown that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Neuroprotective Effects: Compounds with similar structures have been investigated for their protective effects on neuronal cells, indicating a possible role in neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of isoquinoline derivatives, including those similar to 5-Isoquinolinamine. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2021) demonstrated that a derivative of 5-Isoquinolinamine exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the compound's potential as a lead for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 5-Isoquinolinamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Anticancer and anti-inflammatory |
| 1-(3-Nitrobenzyl)pyrrolidin-3-amine | Neuroprotective and analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
